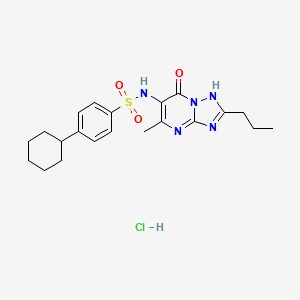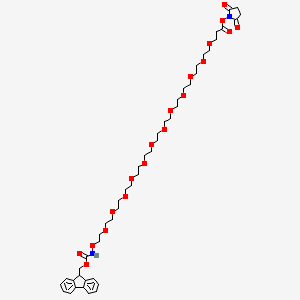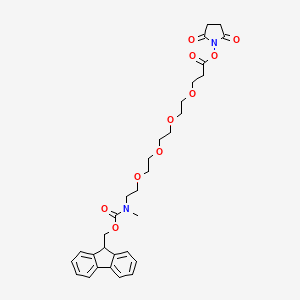
GNE9278 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GNE-9278 is a potent and selective NMDA receptor positive allosteric modulator that acts via the transmembrane domain. Mutation of a single residue near the Lurcher motif on GluN1 M3 can convert GNE-9278 modulation from positive to negative, and replacing three AMPAR pre-M1 residues with corresponding NMDAR residues can confer GNE-9278 sensitivity to AMPARs. Modulation by GNE-9278 is state-dependent and significantly alters extracellular domain pharmacology.
Scientific Research Applications
Gap Junction Channels and Hemichannels Research :
- Research on gap-junction channels (GJCs) and hemichannels (HCs) formed from connexin proteins provides insights into cell communication and diseases like deafness and heart and brain ischemia. Studies on connexins like Cx26 and Cx43, which are crucial in sensory organs and various tissues, have implications for understanding genetic deafness and other medical conditions. This research emphasizes the significance of understanding the regulation of HCs at the molecular level (Fiori et al., 2014).
Connexin Intercellular Channels and Hemichannels :
- Another study highlights the biological role of connexin intercellular channels and hemichannels in various tissues and organ systems. These channels are important for cellular communication and are implicated in several diseases due to their dysfunction. The potential for connexins as drug targets for therapeutic interventions in diseases resulting from HC dysfunction is also discussed (Kar et al., 2012).
Epigenetic Studies in Cancer Research :
- In cancer research, a study on the role of histone methyltransferase G9a in liver cancer development highlights the significance of epigenetic silencing in the progression of hepatocellular carcinoma (HCC). The study underscores the potential of targeting epigenetic regulators like G9a for HCC treatment (Wei et al., 2017).
Hydroxy-Carboxylic Acid Receptors :
- Research on hydroxy-carboxylic acid receptors (GPR81, GPR109A, GPR109B) offers insights into receptor families important in metabolic regulation, which may be relevant in drug discovery and understanding metabolic diseases. The receptors play roles in adipocytes and immune cells, and are involved in lipid metabolism and inflammatory responses (Offermanns et al., 2011).
Novel Drug Formulation and Characterization :
- In pharmaceutical research, a study on the characterization of novel propylene glycol ester solvates isolated from lipid formulations, specifically mentioning a Genentech developmental compound GNE068.HCl, could provide relevant insights. This study focuses on identifying and characterizing precipitates from liquid formulations, highlighting the importance of understanding drug-excipient interactions (Chakravarty et al., 2015).
Hemichannel Regulation in Cardiac Cells :
- Investigation into connexin mimetic peptides and their effect on Cx43 hemichannel opening in cardiac cells reveals potential therapeutic applications in treating cardiac conditions. This research underscores the significance of regulating hemichannels in pathological conditions like elevated intracellular calcium levels (Wang et al., 2012).
properties
Product Name |
GNE9278 HCl |
|---|---|
Molecular Formula |
C21H28ClN5O3S |
Molecular Weight |
465.997 |
IUPAC Name |
4-Cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide hydrochloride |
InChI |
InChI=1S/C21H27N5O3S.ClH/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15;/h10-13,15,25,27H,3-9H2,1-2H3;1H |
InChI Key |
HLCIVQZQHCVEAL-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC=C(C2CCCCC2)C=C1)(NC3=C(O)N4C(N=C3C)=NC(CCC)=N4)=O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GNE9278; GNE 9278; GNE-9278; GNE9278 HCl; GNE9278 hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyclohexyl-7-methoxy-N-[1-(propan-2-yl)piperidin-4-yl]-8-[3-(pyrrolidin-1-yl)propoxy]-3H-1,4-benzodiazepin-5-amine](/img/structure/B1192707.png)



![(1R,3S)-N-[2-(cyclopentanecarbonylamino)-1,3-benzothiazol-6-yl]-3-(2-naphthylmethylamino)cyclohexanecarboxamide](/img/structure/B1192727.png)